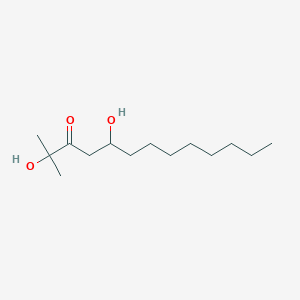
2,5-Dihydroxy-2-methyltridecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxy-2-methyltridecan-3-one is an organic compound with a complex structure that includes hydroxyl groups and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-2-methyltridecan-3-one can be achieved through several methods. One common approach involves the reaction of appropriate precursors under controlled conditions to introduce the hydroxyl and ketone functionalities. For instance, the compound can be synthesized by the hydroxylation of a suitable tridecane derivative followed by oxidation to form the ketone group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. This may include the use of catalysts, specific temperature and pressure conditions, and purification steps to isolate the desired product.
化学反応の分析
Types of Reactions: 2,5-Dihydroxy-2-methyltridecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
科学的研究の応用
2,5-Dihydroxy-2-methyltridecan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
特性
| 112402-57-0 | |
分子式 |
C14H28O3 |
分子量 |
244.37 g/mol |
IUPAC名 |
2,5-dihydroxy-2-methyltridecan-3-one |
InChI |
InChI=1S/C14H28O3/c1-4-5-6-7-8-9-10-12(15)11-13(16)14(2,3)17/h12,15,17H,4-11H2,1-3H3 |
InChIキー |
RSEZWSPMBKVJPQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CC(=O)C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)


![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)

![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)



![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)

